molecular formula C18H13BO2 B592384 Triphenylen-2-ylboronic acid CAS No. 654664-63-8

Triphenylen-2-ylboronic acid

Cat. No.: B592384
CAS No.: 654664-63-8
M. Wt: 272.11
InChI Key: PXFBSZZEOWJJNL-UHFFFAOYSA-N
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Description

Triphenylen-2-ylboronic acid, also known as boronic acid, 2-triphenylenyl-, is an organic compound with the chemical formula C18H13BO2. It is a derivative of benzimidazole ligands and is characterized by its white or light yellow crystalline form. This compound is notable for its relatively high melting and boiling points and its good solubility in organic solvents .

Mechanism of Action

Target of Action

Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It has been used in the development of organic polymers with ultralong room-temperature phosphorescence (rtp) lifetimes . This suggests that it may play a role in energy transfer processes within these materials.

Pharmacokinetics

Its boiling point is 565.5±33.0 °C at 760 mmHg , and its density is 1.3±0.1 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the development of organic polymers with ultralong rtp lifetimes suggests that it may influence the energy transfer processes within these materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2-8°C

Biochemical Analysis

Biochemical Properties

Triphenylen-2-ylboronic acid plays a crucial role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with various enzymes and proteins, facilitating important catalytic reactions. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the coordination of the boronic acid group with the metal center, enhancing the reactivity and selectivity of the catalytic process.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to inhibit certain proteases by forming a stable complex with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It has been shown to influence the activity of enzymes involved in the synthesis of aromatic amino acids and other secondary metabolites . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus or mitochondria, where it can interact with key regulatory proteins and enzymes to modulate cellular processes.

Preparation Methods

The preparation of Triphenylen-2-ylboronic acid is typically achieved through metal-catalyzed coupling reactions. One common method involves the base-catalyzed reaction of a borate ester with an aromatic aldehyde. The reaction conditions often require precise control to ensure high purity and yield . For example, a specific synthetic route involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by the addition of trimethoxyborane and subsequent warming to room temperature .

Chemical Reactions Analysis

Triphenylen-2-ylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as toluene and water. The major products formed from these reactions are often intermediates for further organic synthesis .

Scientific Research Applications

Triphenylen-2-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in metal-catalyzed reactions, playing a crucial role in asymmetric synthesis and cross-coupling reactions.

    Biology: It is utilized in the synthesis of fluorescent dyes and photosensitive materials, which are important in biological imaging and diagnostics.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fluorine intermediates and other specialty chemicals

Comparison with Similar Compounds

Triphenylen-2-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and naphthylboronic acid. While all these compounds serve as ligands in metal-catalyzed reactions, this compound is unique due to its specific structure, which provides distinct electronic properties and reactivity. Similar compounds include:

These compounds share similar applications but differ in their structural and electronic characteristics, which influence their reactivity and suitability for specific reactions.

Properties

IUPAC Name

triphenylen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBSZZEOWJJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733021
Record name Triphenylen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654664-63-8
Record name Triphenylen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 37.6 g of triphenylenyl trifluoromethanesulfonate, 27.9 g of bis(pinacolato)diboron, 2.45 g of 1,1′-bis(diphenylphosphino)ferrocene palladium (II) dichloride dichloromethane complex, 1.66 g of 1,1′-bis(diphenylphosphino)ferrocene and 29.4 g of potassium acetate were placed in a flask. 600 mL of anhydrous dioxane was added thereto, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, 300 mL of water was added to the reaction solution, followed by extraction with toluene. An aqueous phase was removed, and an organic phase was washed with water and saturated brine, and then dried with magnesium sulfate. Magnesium sulfate was removed and the solvent was distilled under reduced pressure. The resulting residue was purified by means of silica gel column chromatography, whereby 14.1 g (yield: 40%) of triphenylene-2-boronic acid picohal ester was obtained.
Name
triphenylenyl trifluoromethanesulfonate
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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